molecular formula C5F10O2 B8620324 Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)- CAS No. 1682-78-6

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)-

Cat. No. B8620324
CAS RN: 1682-78-6
M. Wt: 282.04 g/mol
InChI Key: UVHZTXUBKSUXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05777179

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])([C:6](F)([F:8])[F:7])C(F)=O.[F:15][C:16]([O:24][C:25]([F:31])([F:30])[C:26]([F:29])([F:28])[F:27])([C:20](F)([F:22])[F:21])C(F)=O>>[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])=[C:6]([F:8])[F:7].[F:15][C:16]([O:24][C:25]([F:30])([F:31])[C:26]([F:27])([F:28])[F:29])=[C:20]([F:22])[F:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)OC(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)OC(F)(F)F
Name
Type
product
Smiles
FC(=C(F)F)OC(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05777179

Procedure details

dehalocarbonylating an intermediate mixture comprising 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propionic acid fluoride (PMPF) and 2,3,3,3-tetrafluoro-2-(pentafluoroethoxy)propionic acid fluoride (PEPF) formed in step (a) to form a product mixture comprising perfluoromethyl perfluorovinyl ether (PMVE) and perfluoroethyl perfluorovinyl ether (PEVE).

Identifiers

REACTION_CXSMILES
[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])([C:6](F)([F:8])[F:7])C(F)=O.[F:15][C:16]([O:24][C:25]([F:31])([F:30])[C:26]([F:29])([F:28])[F:27])([C:20](F)([F:22])[F:21])C(F)=O>>[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])=[C:6]([F:8])[F:7].[F:15][C:16]([O:24][C:25]([F:30])([F:31])[C:26]([F:27])([F:28])[F:29])=[C:20]([F:22])[F:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)OC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)OC(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(=C(F)F)OC(F)(F)F
Name
Type
product
Smiles
FC(=C(F)F)OC(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.